2-Methyltetracosanoic acid
Overview
Description
2-Methyltetracosanoic acid is a useful research compound. Its molecular formula is C25H50O2 and its molecular weight is 382.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyltetracosanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyltetracosanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analysis in Toxicology and Environmental Studies
2-Methyltetracosanoic acid, a specific compound, has not been widely studied. However, research related to similar compounds and their applications in toxicology and environmental studies offers valuable insights. For instance, the study of 2,4-dichlorophenoxyacetic acid (2,4-D) toxicity reveals important developments in understanding the impact of such compounds on environments and organisms (Zuanazzi, Ghisi, & Oliveira, 2020).
Photooxidation and Atmospheric Research
Research on the photooxidation of isoprene in the presence of NOx, leading to the formation of 2-methyltetrols, provides insights into atmospheric chemistry and secondary organic aerosol formation (Szmigielski et al., 2010). This study's findings are essential for understanding atmospheric pollution and its mitigation.
Wastewater and Environmental Monitoring
The study of preservatives and antimicrobials in Japanese rivers includes chemicals similar to 2-Methyltetracosanoic acid. This research highlights the significance of monitoring such compounds in water bodies to assess environmental health and pollution sources (Kimura et al., 2014).
Photocatalytic Degradation Studies
Investigations into the photocatalytic degradation and electrochemical activity of certain compounds, such as ZnO/CeO2 nanocomposites, provide valuable information about the potential applications of 2-Methyltetracosanoic acid in environmental remediation and green chemistry (Rajendran et al., 2016).
Biomass-Derived Chemicals and Green Solvents
The utilization of 2-Methyltetrahydrofuran (2-MeTHF), derived from biomass, in organic chemistry suggests a similar potential for 2-Methyltetracosanoic acid. Its applications in green solvent production and organic reactions can be explored (Pace et al., 2012).
Renewable Energy and Catalysis
Efficient conversion processes using non-precious metal catalysts, as demonstrated in the transformation of furfural to 2-methyltetrahydrofuran, can provide a framework for utilizing 2-Methyltetracosanoic acid in renewable energy applications and catalysis (Liu et al., 2020).
properties
IUPAC Name |
2-methyltetracosanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(2)25(26)27/h24H,3-23H2,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBUIOAAVPBXTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620027 | |
Record name | 2-Methyltetracosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62764-46-9 | |
Record name | 2-Methyltetracosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.